2-Position vs. 4-Position Substitution: 30–31 K Higher Spin Crossover T1/2 in Iron(II) Complexes
In a head-to-head comparison of isomeric pyrimidine-based triazole ligands in iron(II) coordination complexes, the 2-pyrimidine isomer (derived from the 2-pyrimidine scaffold) produced consistently higher spin crossover (SCO) T1/2 values than the 4-pyrimidine isomer across five different solvents [1]. In CH3CN, the T1/2 difference was 31 K (264 K for 2-pyrimidine vs 233 K for 4-pyrimidine); in CH2Cl2, the difference was 30 K (396 K vs 366 K); across all solvents tested, the 2-pyrimidine complex exhibited T1/2 values that were 29–31 K higher than the 4-pyrimidine analog [1].
| Evidence Dimension | Spin crossover T1/2 (K) in iron(II) triazole complexes |
|---|---|
| Target Compound Data | T1/2 range: 247–396 K across five solvents; specific: 264 K in CH3CN, 396 K in CH2Cl2 |
| Comparator Or Baseline | 4-pyrimidine isomer complex: T1/2 range 216–367 K; specific: 233 K in CH3CN, 366 K in CH2Cl2 |
| Quantified Difference | ΔT1/2 = +29 K to +31 K (2-pyrimidine > 4-pyrimidine) across all solvents |
| Conditions | Iron(II) complexes with pyrimidine-triazole ligands in CH2Cl2, CHCl3, (CH3)2CO, CH3CN, and CH3NO2 solutions; magnetic susceptibility measurements |
Why This Matters
The stronger ligand field provided by the 2-pyrimidine scaffold directly influences transition temperatures in spin-crossover materials, making regioisomer selection a critical procurement decision for materials scientists developing molecular switches or sensors.
- [1] Rodríguez-Jiménez, S., Barltrop, A. S., White, N. G., Feltham, H. L. C., & Brooker, S. (2018). Solvent Polarity Predictably Tunes Spin Crossover T1/2 in Isomeric Iron(II) Pyrimidine Triazoles. Inorganic Chemistry, 57(11), 6266–6282. View Source
